4-(1H-pyrazol-3-yl)pyridine

Übersicht

Beschreibung

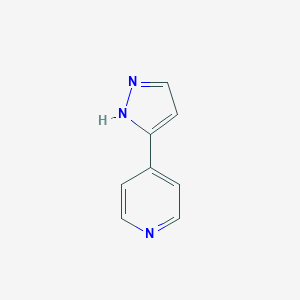

4-(1H-pyrazol-3-yl)pyridine is a heterocyclic compound that features both a pyrazole and a pyridine ring The pyrazole ring is a five-membered ring containing two adjacent nitrogen atoms, while the pyridine ring is a six-membered ring containing one nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-pyrazol-3-yl)pyridine typically involves the formation of the pyrazole ring followed by its attachment to the pyridine ring. One common method involves the cyclocondensation of hydrazine with a β-diketone to form the pyrazole ring, which is then coupled with a pyridine derivative under appropriate conditions .

Industrial Production Methods

Industrial production methods for this compound often involve optimized versions of laboratory-scale synthetic routes. These methods may include the use of catalysts to increase yield and reduce reaction times. For example, the use of iron(III) chloride and polyvinylpyrrolidone as catalysts has been reported to accelerate the formation of pyrazole derivatives .

Analyse Chemischer Reaktionen

Types of Reactions

4-(1H-pyrazol-3-yl)pyridine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the pyrazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives of the pyrazole and pyridine rings.

Reduction: Reduced forms of the pyrazole ring.

Substitution: Alkylated or arylated derivatives of the compound.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Key Role in Drug Synthesis

4-(1H-pyrazol-3-yl)pyridine serves as a crucial intermediate in the synthesis of numerous pharmaceuticals. Its structural properties make it particularly valuable in developing drugs targeting neurological disorders and anti-inflammatory agents. Studies have shown that derivatives of this compound exhibit a range of biological activities, including anticancer and analgesic effects .

Case Study: Anticancer Properties

Research has highlighted the compound's effectiveness in synthesizing pyrazole-based hybrids with potent anticancer properties. For instance, a study synthesized various derivatives that demonstrated significant cytotoxicity against cancer cell lines, indicating its potential as a scaffold for new cancer therapies .

Agricultural Chemistry

Enhancing Agrochemicals

In agricultural chemistry, this compound is utilized to improve the efficacy of pesticides and herbicides. Its incorporation into agrochemical formulations has been shown to enhance crop protection against pests and diseases, thereby improving agricultural yield .

Case Study: Pesticide Development

The compound has been explored for its role in developing novel agrochemicals that target specific pests while minimizing environmental impact. Research indicates that compounds derived from this compound can lead to more effective pest control solutions .

Material Science

Development of Advanced Materials

this compound is being investigated for its potential in creating advanced materials such as polymers and coatings. Its unique chemical interactions contribute to improved durability and performance of these materials under various environmental conditions .

Case Study: Polymer Synthesis

Research has focused on synthesizing polymers incorporating this compound to enhance their mechanical properties and resistance to degradation. Studies have demonstrated that these materials can be used in applications requiring high-performance characteristics, including coatings for electronics .

Biochemical Research

Understanding Biological Mechanisms

In biochemical research, this compound plays a vital role in studying enzyme interactions and cellular processes. It aids researchers in elucidating disease mechanisms and identifying potential therapeutic targets .

Case Study: Enzyme Interaction Studies

A study utilized this compound to investigate its effects on specific enzymes involved in metabolic pathways related to cancer progression. The findings revealed significant insights into how modifications of the pyrazole structure can influence enzyme activity and stability .

Analytical Chemistry

Development of Analytical Techniques

This compound is also employed in analytical chemistry for developing techniques such as chromatography. Its ability to form stable complexes with various analytes allows for precise detection and quantification of substances in complex mixtures .

Case Study: Chromatographic Applications

Research has demonstrated that derivatives of this compound can enhance the sensitivity and selectivity of chromatographic methods used for analyzing biological samples, contributing to advancements in diagnostic testing .

Summary Table of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Pharmaceutical Development | Drug synthesis (anticancer, anti-inflammatory) | Significant cytotoxicity against cancer cell lines |

| Agricultural Chemistry | Enhancing efficacy of pesticides | Improved crop yield and protection |

| Material Science | Advanced materials (polymers, coatings) | Enhanced mechanical properties |

| Biochemical Research | Studying enzyme interactions | Insights into cancer metabolism |

| Analytical Chemistry | Chromatography techniques | Increased sensitivity in biological sample analysis |

Wirkmechanismus

The mechanism of action of 4-(1H-pyrazol-3-yl)pyridine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The compound’s effects are often mediated through its ability to form hydrogen bonds and π-π interactions with target molecules, influencing their activity and function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(1H-pyrazol-4-yl)pyridine

- 3-(1H-pyrazol-4-yl)pyridine

- 2-(1H-pyrazol-3-yl)pyridine

Comparison

4-(1H-pyrazol-3-yl)pyridine is unique due to the specific positioning of the pyrazole ring on the pyridine ring, which can influence its reactivity and binding properties. Compared to its isomers, this compound may exhibit different chemical and biological activities, making it a valuable target for research and development .

Biologische Aktivität

4-(1H-pyrazol-3-yl)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a pyrazole group, which contributes to its unique chemical properties. The structure can be represented as follows:

This compound's ability to interact with various biological targets makes it a candidate for drug development.

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antitumor properties. A study highlighted the compound's ability to inhibit the epidermal growth factor receptor (EGFR), a crucial player in cancer cell proliferation. Inhibition of EGFR activity can prevent tumor growth and metastasis, making it a target for cancer therapies .

Neuropharmacological Effects

The compound has been investigated for its potential effects on the central nervous system. It acts as a positive allosteric modulator (PAM) at the muscarinic acetylcholine receptor M4, which is implicated in cognitive functions and neurodegenerative diseases such as Alzheimer's. The binding affinity of this compound derivatives for M4 has shown promising results, suggesting their potential use in treating cognitive disorders .

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes:

- EGFR Inhibition : The compound disrupts the signaling pathways activated by EGFR, leading to reduced cell proliferation and increased apoptosis in cancer cells .

- Allosteric Modulation : By binding to the allosteric site of M4 receptors, it enhances the receptor's response to acetylcholine, potentially improving cognitive function .

Case Study 1: Antitumor Efficacy

A study conducted on various cancer cell lines demonstrated that derivatives of this compound significantly reduced cell viability. The IC50 values ranged from 10 to 30 µM across different cell lines, indicating potent antitumor activity.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 15 |

| MCF-7 (Breast) | 20 |

| HeLa (Cervical) | 25 |

Case Study 2: Cognitive Enhancement

In an animal model study, administration of a specific derivative showed improved performance in memory tasks compared to controls. The results suggest potential applications in treating cognitive decline associated with Alzheimer's disease.

| Treatment Group | Memory Task Score (± SD) |

|---|---|

| Control | 45 ± 5 |

| Compound Group | 65 ± 7 |

Eigenschaften

IUPAC Name |

4-(1H-pyrazol-5-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c1-4-9-5-2-7(1)8-3-6-10-11-8/h1-6H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEBRHATXLQPYLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30585916 | |

| Record name | 4-(1H-Pyrazol-5-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17784-60-0 | |

| Record name | 4-(1H-Pyrazol-5-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural significance of 4-(1H-pyrazol-3-yl)pyridine in coordination chemistry?

A: this compound, often abbreviated as 4-PP or Hppy, is a heterodentate ligand capable of binding to metal ions through its nitrogen atoms. The presence of two distinct nitrogen-containing rings (pyridine and pyrazole) allows for diverse coordination modes, leading to the formation of various metal-organic frameworks (MOFs) []. The flexibility of the molecule, as evidenced by the varying dihedral angles between its rings observed in different crystal structures [, ], further contributes to its versatility in building complex architectures.

Q2: Can you provide examples of metal complexes formed with this compound?

A2: this compound readily forms complexes with a range of transition metals. Some examples include:

- Binuclear Zinc Complex: [Zn2(Dmca)4(L1)2]·7H2O, where Dmca is 3,4-dimethoxy-trans-cinnamate and L1 is this compound. This complex exhibits a paddle-wheel-like structure [].

- Tetrahedral Zinc Complex: [ZnCl2(C8H7N3)2], where this compound acts as a monodentate ligand, coordinating through its pyridine nitrogen [].

- Polymeric Zinc Complex: [Zn3(4-PP)4(OH)2(SO4)2(H2O)2]n, a two-dimensional coordination polymer where 4-PP acts as a terminal ligand [, ].

- Chain-like Cadmium Complex: [Cd(C8H7N3)Cl2]n, where bridging this compound ligands connect cadmium centers to create a one-dimensional chain [].

Q3: What are the potential applications of this compound-based metal complexes?

A3: The diverse structural motifs achievable with this compound-based metal complexes make them attractive for various applications, including:

- Spin-crossover materials: Two-dimensional Hofmann-type coordination polymers incorporating this compound and tetracyanometallates have shown promising spin-crossover behavior, which can be utilized in molecular switches and sensors [].

- Luminescent materials: Metallogels formed with this compound and copper(II) chloride have demonstrated the capability to encapsulate luminescent lanthanide clusters, suggesting potential in the development of new luminescent materials [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.